
N-(2-Bromo-5-fluorophenyl)pivalamide
Overview
Description
N-(2-Bromo-5-fluorophenyl)pivalamide: is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a pivalamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide typically involves the reaction of 2-bromo-5-fluorobenzenamine with trimethylacetyl chloride in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at room temperature . The general reaction scheme is as follows:
- Dissolve 2-bromo-5-fluorobenzenamine in dichloromethane.
- Add trimethylacetyl chloride dropwise to the solution.
- Add diisopropylethylamine to the reaction mixture.
- Stir the reaction mixture at room temperature until completion.
- Purify the product by standard methods such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-5-fluorophenyl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield corresponding amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
N-(2-Bromo-5-fluorophenyl)pivalamide is being explored for its potential as a drug candidate. Its structure allows it to interact with various biological targets, making it suitable for the development of enzyme inhibitors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific proteins, which is crucial in drug design.
Case Study:
A study investigated the compound's inhibitory effects on certain enzymes involved in cancer progression. The results indicated that modifications to the pivalamide group could enhance potency against specific targets, suggesting a pathway for developing new cancer therapeutics.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure easily.
Data Table: Types of Reactions Involving this compound
Reaction Type | Description | Potential Products |
---|---|---|
Substitution | Bromine can be replaced by nucleophiles | Various derivatives with different properties |
Reduction | Possible reduction of functional groups | Alcohols or amines from pivalamide derivatives |
Condensation | Reaction with amines or hydrazines | Imines or hydrazones |
Biological Assays
Due to its structural characteristics, this compound is utilized as a probe in biological assays. It can help elucidate enzyme mechanisms or assess biological activity through its interactions with biomolecules.
Case Study:
In a recent assay, researchers used this compound to study its effect on specific receptor interactions in cell lines. The findings suggested that it could modulate receptor activity, providing insights into potential therapeutic applications.
Industrial Applications
Beyond laboratory research, this compound has implications in various industrial processes:
- Material Science: The compound's unique properties make it suitable for developing new materials with tailored functionalities.
- Chemical Manufacturing: Its role as an intermediate in synthesizing other chemical compounds positions it as a valuable asset in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluorophenyl)pivalamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pivalamide group can also play a role in modulating the compound’s overall physicochemical properties, such as solubility and stability .
Comparison with Similar Compounds
- N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
Comparison: N-(2-Bromo-5-fluorophenyl)pivalamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly impact its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Biological Activity
N-(2-Bromo-5-fluorophenyl)pivalamide is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C12H14BrFNO
- Molecular Weight : 288.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues, altering the enzyme's conformation, and subsequently inhibiting its activity.
- Receptor Interaction : It may interact with specific receptors involved in various signaling pathways, influencing cellular responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Properties : Preliminary data indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating potential applications in oncology.
Case Studies and Experimental Data
-
Antibacterial Activity :
A study utilized molecular docking techniques to predict the binding affinity of this compound to bacterial proteins. Results indicated a high probability of activity against several bacterial targets (Table 1).Target Protein Binding Affinity (kcal/mol) Probability of Activity Bacterial DNA gyrase -8.5 0.571 Penicillin-binding protein -7.8 0.447 RNA polymerase -7.3 0.387 -
Cytotoxicity Assays :
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. -
Anti-inflammatory Effects :
A study assessed the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCRFHKDWNMPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732760 | |
Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885609-84-7 | |
Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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